Tris(4-chlorophenyl) phosphate

Catalog No.
S15957020
CAS No.
3871-31-6
M.F
C18H12Cl3O4P
M. Wt
429.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-chlorophenyl) phosphate

CAS Number

3871-31-6

Product Name

Tris(4-chlorophenyl) phosphate

IUPAC Name

tris(4-chlorophenyl) phosphate

Molecular Formula

C18H12Cl3O4P

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C18H12Cl3O4P/c19-13-1-7-16(8-2-13)23-26(22,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H

InChI Key

DFQHFXCKNSCDFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)Cl

Tris(4-chlorophenyl) phosphate is a chemical compound with the molecular formula C18H12Cl3O4PC_{18}H_{12}Cl_3O_4P. It is a symmetric phosphate ester derived from para-chlorophenol and phosphoric acid. The structure features three para-chlorophenyl groups attached to a central phosphorus atom, exhibiting unique geometric arrangements where two of the aromatic moieties adopt a syn orientation towards the phosphorus-oxygen bond, while the third points away. This compound has garnered attention for its potential applications and biological implications, particularly in environmental studies and toxicology .

Typical of phosphate esters. Notably, it may participate in hydrolysis reactions, leading to the formation of phosphoric acid and chlorophenol derivatives under certain conditions. These reactions can be influenced by factors such as pH and temperature. Additionally, it can react with nucleophiles due to the electrophilic nature of the phosphorus atom, facilitating substitution reactions that may yield different derivatives or complexes .

Research indicates that tris(4-chlorophenyl) phosphate exhibits significant biological activity, particularly as an environmental contaminant. Studies have shown that it can disrupt endocrine functions and affect developmental processes in aquatic organisms. For instance, exposure to similar compounds has been linked to adverse effects on pancreatic growth and gene expression in zebrafish embryos, suggesting potential implications for human health through environmental exposure pathways . Furthermore, its interaction with hormonal receptors raises concerns regarding its role as an endocrine disruptor .

The synthesis of tris(4-chlorophenyl) phosphate typically involves the reaction of para-chlorophenol with phosphoric acid or its derivatives. A common method includes:

  • Reaction Setup: Combine para-chlorophenol with phosphorus oxychloride in a suitable solvent like tetrahydrofuran.
  • Heating: Heat the mixture to facilitate the reaction while maintaining an inert atmosphere.
  • Purification: After completion, the product is purified through crystallization or chromatography techniques to isolate tris(4-chlorophenyl) phosphate from unreacted materials and byproducts.

This method allows for high yields and purity of the final product .

Tris(4-chlorophenyl) phosphate finds applications primarily in industrial settings, particularly as a flame retardant and plasticizer in polymers. Its chemical stability and effectiveness in reducing flammability make it valuable in manufacturing various materials, including textiles and plastics. Additionally, due to its properties as an environmental contaminant, it is studied for its ecological impacts and potential remediation strategies .

Interaction studies have focused on how tris(4-chlorophenyl) phosphate affects biological systems at molecular levels. Research has demonstrated that it can bind to human androgen receptors, potentially disrupting normal hormonal signaling pathways. Such interactions highlight the compound's role as an endocrine disruptor, which may lead to developmental and reproductive toxicity in exposed organisms . Studies involving zebrafish have shown that exposure can lead to significant alterations in gene expression related to pancreatic development, further emphasizing its biological relevance .

Tris(4-chlorophenyl) phosphate shares structural similarities with several other compounds, particularly those containing chlorinated phenyl groups. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Tris(4-chlorophenyl) phosphateC18H12Cl3O4PC_{18}H_{12}Cl_3O_4PSymmetric structure; potential endocrine disruptor
Tris(4-chlorophenyl)methanolC13H12Cl3OC_{13}H_{12}Cl_3OHydroxyl group present; impacts on pancreatic growth
Tris(4-chlorophenyl)methaneC13H12Cl3C_{13}H_{12}Cl_3Lacks phosphate group; studied for toxicity
Tris(pentachlorophenyl) phosphateC18Cl5O4PC_{18}Cl_5O_4PHighly chlorinated; used as a flame retardant

The distinct feature of tris(4-chlorophenyl) phosphate lies in its balanced structure of chlorine substitutions around the phenyl rings combined with a phosphate group, which differentiates it from other similar compounds that may lack such symmetry or functional groups .

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Exact Mass

427.953879 g/mol

Monoisotopic Mass

427.953879 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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